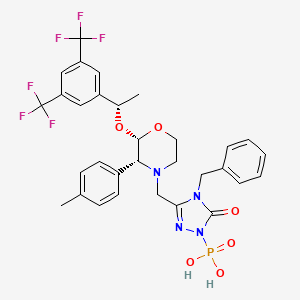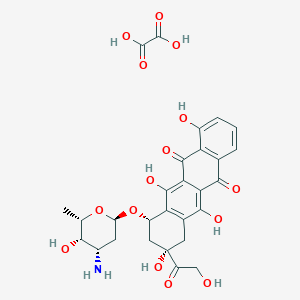
((R)-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid: is a compound of significant interest in various scientific fields. This compound is a derivative of glutamic acid, an important amino acid involved in numerous biological processes. The unique structure of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid typically involves the reaction of L-glutamic acid with a suitable reagent to introduce the oxopyrrolidine moiety. One common method is the cyclization of L-glutamic acid derivatives under acidic or basic conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product. Advanced techniques like continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar amino acid derivatives in biological systems.
Medicine: (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid has potential therapeutic applications. It is investigated for its ability to modulate neurotransmitter activity and its potential use in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
L-Glutamic Acid: The parent compound of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid, involved in numerous metabolic processes.
L-Proline: Another amino acid with a similar pyrrolidine ring structure.
L-Glutamine: A derivative of glutamic acid with an amide group instead of the oxo group.
Uniqueness: (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid is unique due to its specific oxopyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique reactions and interactions not observed with other similar compounds.
Propiedades
Fórmula molecular |
C10H14N2O6 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C10H14N2O6/c13-7-3-1-5(11-7)9(16)12-6(10(17)18)2-4-8(14)15/h5-6H,1-4H2,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t5-,6+/m1/s1 |
Clave InChI |
YRUFRJRFQFBNQR-RITPCOANSA-N |
SMILES isomérico |
C1CC(=O)N[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)



![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)


![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)


![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)

